molecular formula C11H15N3O2 B12912842 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, 5-ethenyltetrahydro-2-methyl- CAS No. 71647-42-2

5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, 5-ethenyltetrahydro-2-methyl-

Cat. No.: B12912842
CAS No.: 71647-42-2
M. Wt: 221.26 g/mol
InChI Key: NAGPWFULKJSOBV-UHFFFAOYSA-N
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Description

2-Methyl-5-vinyltetrahydro-1H-5,8-ethano[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione is a complex heterocyclic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-vinyltetrahydro-1H-5,8-ethano[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-vinyltetrahydro-1H-5,8-ethano[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the parent compound .

Scientific Research Applications

2-Methyl-5-vinyltetrahydro-1H-5,8-ethano[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione has found applications in several fields:

Mechanism of Action

The mechanism of action of 2-Methyl-5-vinyltetrahydro-1H-5,8-ethano[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-vinyltetrahydro-1H-5,8-ethano[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other triazole derivatives.

Properties

CAS No.

71647-42-2

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

1-ethenyl-4-methyl-2,4,6-triazatricyclo[5.2.2.02,6]undecane-3,5-dione

InChI

InChI=1S/C11H15N3O2/c1-3-11-6-4-8(5-7-11)13-9(15)12(2)10(16)14(11)13/h3,8H,1,4-7H2,2H3

InChI Key

NAGPWFULKJSOBV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N2C3CCC(N2C1=O)(CC3)C=C

Origin of Product

United States

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